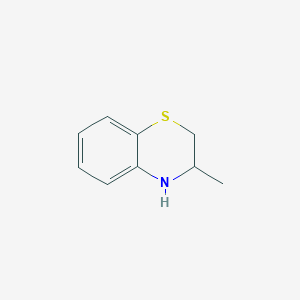

3-methyl-3,4-dihydro-2H-1,4-benzothiazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

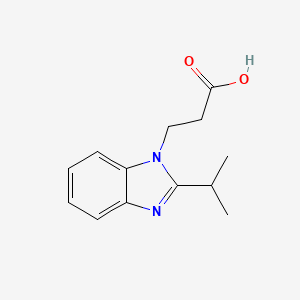

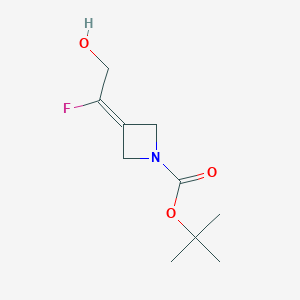

3-methyl-3,4-dihydro-2H-1,4-benzothiazine is a chemical compound with the CAS Number: 87012-20-2 . It has a molecular weight of 165.26 . The compound is liquid at room temperature .

Molecular Structure Analysis

The Inchi Code for this compound is1S/C9H11NS/c1-7-6-11-9-5-3-2-4-8 (9)10-7/h2-5,7,10H,6H2,1H3 . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis

This compound is a liquid at room temperature .Applications De Recherche Scientifique

Synthesis and Chemical Properties

Synthesis Techniques and Precursors 3-methyl-3,4-dihydro-2H-1,4-benzothiazine and its derivatives are synthesized through various chemical pathways. For instance, a synthesis of methyl 3,4-dihydro-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide from saccharin sodium salt was achieved, serving as a precursor for the synthesis of antiosteoarthritis compounds (Vidal et al., 2006). Furthermore, the synthesis of 2-[2-[(aminoalkyl)oxy]-5-methoxyphenyl]-3,4-dihydro-4-methyl-3-oxo-2H- 1,4-benzothiazines, which exhibit Ca2+ antagonistic activities, has been detailed, marking its significance in cardiovascular pharmacology (Fujita et al., 1990).

Chemical Reactions and Derivatives The chemical reactivity of this compound allows for the generation of various derivatives through reactions like stereoselective aldol condensation (Babudri et al., 1985), and its engagement in acylative kinetic resolution to produce stereoselectively enriched amines (Vakarov et al., 2016).

Biological Activities and Applications

Cardiovascular Activity A series of 2-[2-[(aminoalkyl)oxy]-5-methoxyphenyl]-3,4-dihydro-4-methyl-3-oxo-2H- 1,4-benzothiazines and their Ca2+ antagonistic activities were evaluated, which could be vital in developing cardiovascular drugs (Fujita et al., 1990).

Anti-inflammatory and Antirheumatic Applications Methotrexate derivatives bearing dihydro-2H-1,4-benzothiazine or dihydro-2H-1,4-benzoxazine moieties were synthesized and tested for their antiproliferative and antiarthritic activities, making them potential candidates for treating rheumatoid arthritis (Matsuoka et al., 1997).

Antibacterial Properties Novel 1,4-benzothiazine derivatives were synthesized, and their antibacterial activities against different microorganisms were evaluated, indicating their potential in pharmacological applications (Sebbar et al., 2016).

Antinociceptive Properties New coumarin derivatives bearing substituted 3,4-dihydro-2H-benzothiazines were synthesized and described as potential analgesic agents, highlighting their importance in pain management (Alipour et al., 2014).

Safety and Hazards

Mécanisme D'action

Target of Action

Benzothiazine derivatives are known to exhibit excellent biological and pharmaceutical activities .

Mode of Action

It’s known that benzothiazine derivatives have several active sites, providing great responsiveness, making it an excellent heterocyclic precursor in the synthesis of new heterocyclic systems .

Biochemical Pathways

Benzothiazine derivatives are known to be potent anti-inflammatory, analgesic, antimicrobial, anti-viral, herbicidal, fungicidal, and anticarcinogenic compounds .

Analyse Biochimique

Biochemical Properties

It has been found that benzothiazine derivatives, which include this compound, have been known to exhibit excellent biological and pharmaceutical activities . They have been found to be potent anti-inflammatory, analgesic, antimicrobial, anti-viral, herbicidal, fungicidal, and anticarcinogenic compounds .

Cellular Effects

Benzothiazine derivatives have been found to have substantial antibacterial activities against different microorganisms . This suggests that they may influence cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that benzothiazine derivatives can engage in various types of reactions such as N-alkylation, electrophilic substitution, nitrating . These reactions could potentially lead to changes in gene expression, enzyme inhibition or activation, and binding interactions with biomolecules.

Temporal Effects in Laboratory Settings

It is known that this compound is stable at room temperature .

Propriétés

IUPAC Name |

3-methyl-3,4-dihydro-2H-1,4-benzothiazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NS/c1-7-6-11-9-5-3-2-4-8(9)10-7/h2-5,7,10H,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFUZAVQYAIEYET-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CSC2=CC=CC=C2N1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-cyclopropyl-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide](/img/structure/B2636010.png)

![2-{2-[(Tert-butoxycarbonyl)amino]ethyl}-5-methyl-1,3-oxazole-4-carboxylic acid](/img/structure/B2636020.png)

![4-(dimethylsulfamoyl)-N-[5-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2636022.png)

![2,4,7,8-Tetramethyl-6-[(2-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2636024.png)

![2-[(4-Chlorophenyl)methylsulfanyl]-4-(4-chlorophenyl)sulfanyl-5,6,7,8-tetrahydroquinazoline](/img/structure/B2636028.png)